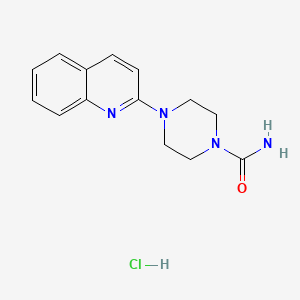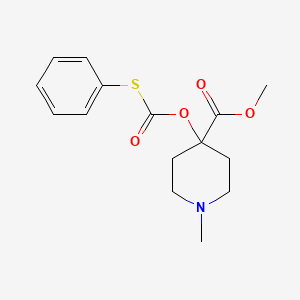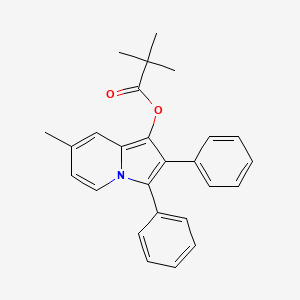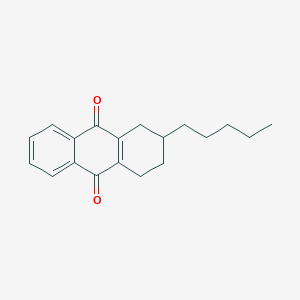
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile is a chemical compound characterized by a pyridine ring attached to a pent-2-en-4-ynenitrile chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile typically involves the reaction of pyridine derivatives with alkyne and nitrile groups. One common method includes the use of pent-4-enoyl chloride and pyridineboronic acid pinacol ester in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, often nitrogen, and requires specific conditions such as a temperature of 90°C and a solvent mixture of dioxane and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine amines.
Aplicaciones Científicas De Investigación
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-(Pyridin-3-yl)pent-4-yn-2-ol: This compound has a similar structure but contains a hydroxyl group instead of a nitrile group.
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile: This compound is structurally similar but may have different functional groups attached to the pent-2-en-4-yne chain.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
106778-41-0 |
|---|---|
Fórmula molecular |
C10H6N2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-pyridin-3-ylpent-2-en-4-ynenitrile |
InChI |
InChI=1S/C10H6N2/c11-7-3-1-2-5-10-6-4-8-12-9-10/h1,3-4,6,8-9H |
Clave InChI |
XXZXTOLVKXZKSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C#CC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)



![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)





![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)
